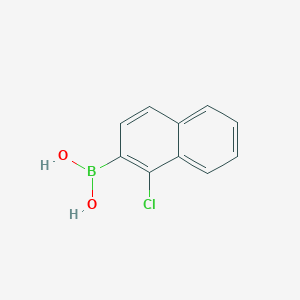
(1-Chloronaphthalen-2-yl)boronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloronaphthalen-2-yl)boronic acid is a chemical compound with the molecular formula C10H8BClO2 and a molecular weight of 206.43. It consists of a naphthalene ring substituted with a chlorine atom and a boronic acid group. This compound is widely used in various chemical reactions, particularly in organic synthesis and materials science.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 2-chloronaphthalene with boronic acid derivatives under specific conditions, such as using a palladium catalyst and a suitable solvent.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with precise control over temperature, pressure, and catalysts to ensure high yield and purity.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding naphthalene derivatives and reduction reactions to produce different boronic acid derivatives.
Substitution Reactions: The chlorine atom in the compound can be substituted with various functional groups, leading to a wide range of products.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Solvents: Common solvents include toluene, ethanol, and water.
Temperature and Pressure: Controlled to optimize reaction conditions.
Major Products Formed:
Boronic Esters: Formed through esterification reactions.
Substituted Naphthalenes: Resulting from substitution reactions.
Cross-Coupled Products: Formed in Suzuki-Miyaura reactions.
科学的研究の応用
(1-Chloronaphthalen-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and materials.
Biology: Employed in the study of biological systems and interactions.
Medicine: Investigated for potential therapeutic applications, such as in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemicals.
作用機序
The compound exerts its effects through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the modification of aromatic systems.
類似化合物との比較
2-Chloronaphthalen-1-yl)boronic Acid: Similar structure but different position of chlorine and boronic acid groups.
4-Chloronaphthalen-1-yl)boronic Acid: Another positional isomer with chlorine and boronic acid groups.
Uniqueness: (1-Chloronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis.
This comprehensive overview highlights the importance and versatility of (1-Chloronaphthalen-2-yl)boronic acid in various fields of science and industry
特性
分子式 |
C10H8BClO2 |
|---|---|
分子量 |
206.43 g/mol |
IUPAC名 |
(1-chloronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H8BClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H |
InChIキー |
FMCKJPVYNLWHBD-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C2=CC=CC=C2C=C1)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15359647.png)
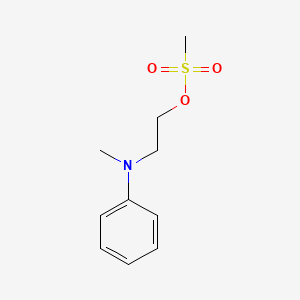
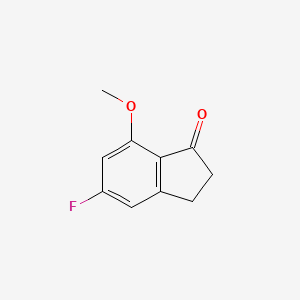
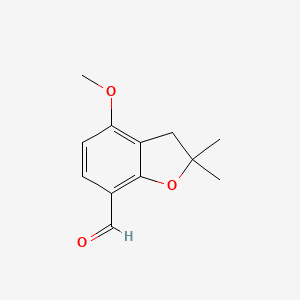
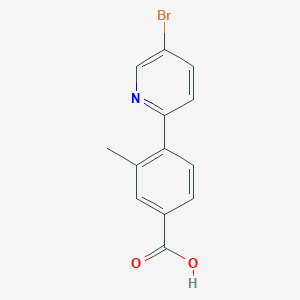
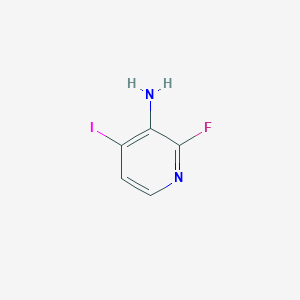
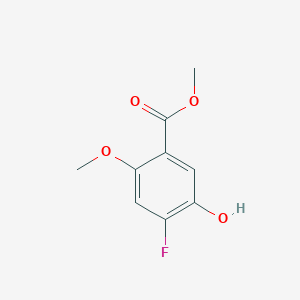
![3-[3-[3-(Dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15359690.png)
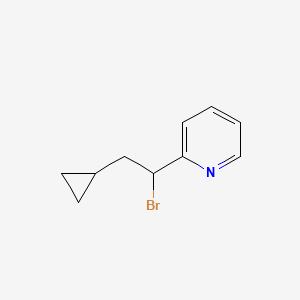
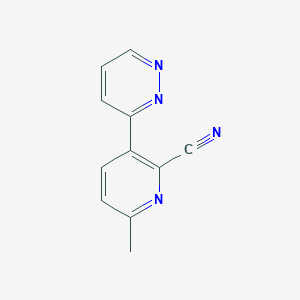
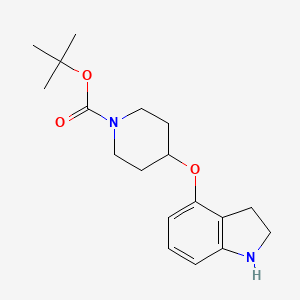
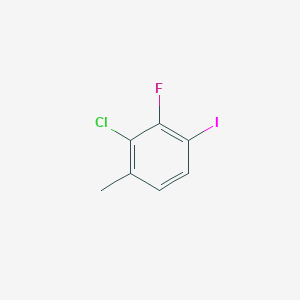
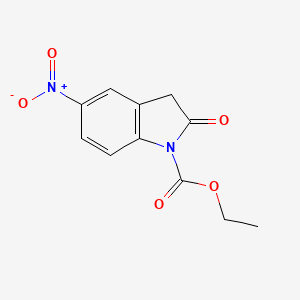
![[1-(3-Iodo-4-methoxyphenyl)cyclopropyl]methanol](/img/structure/B15359744.png)
